molecular formula C21H21ClN4OS B14809251 2-[4-[5-(5-chloropyridin-2-yl)sulfanyl-1-methylimidazol-4-yl]phenyl]-N,N-dimethylcyclopropane-1-carboxamide

2-[4-[5-(5-chloropyridin-2-yl)sulfanyl-1-methylimidazol-4-yl]phenyl]-N,N-dimethylcyclopropane-1-carboxamide

Cat. No.: B14809251
M. Wt: 412.9 g/mol
InChI Key: WRBFPGYDKJBYBI-UHFFFAOYSA-N
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Description

(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1-methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, a chloropyridinyl group, and an imidazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1-methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the chloropyridinyl group, and the construction of the imidazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1-methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the original ones.

Scientific Research Applications

(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1-methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions at the molecular level.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1-methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1-methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide shares structural similarities with other compounds containing cyclopropane rings, chloropyridinyl groups, and imidazole moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable tool for researchers exploring new chemical reactions, biological interactions, and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[5-(5-chloropyridin-2-yl)sulfanyl-1-methylimidazol-4-yl]phenyl]-N,N-dimethylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS/c1-25(2)20(27)17-10-16(17)13-4-6-14(7-5-13)19-21(26(3)12-24-19)28-18-9-8-15(22)11-23-18/h4-9,11-12,16-17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBFPGYDKJBYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1SC2=NC=C(C=C2)Cl)C3=CC=C(C=C3)C4CC4C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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